molecular formula C13H15FO2 B2903737 trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate CAS No. 1455037-41-8

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate

Cat. No.: B2903737
CAS No.: 1455037-41-8
M. Wt: 222.259
InChI Key: ZMSABYXKKSYNSC-UHFFFAOYSA-N
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Description

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: is a chemical compound with the molecular formula C13H15FO2 . It is a fluorinated cyclobutane derivative, which means it contains a cyclobutane ring with a fluorine atom and a benzyl group attached to it. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate typically involves the following steps:

  • Fluorination: : The starting material, cyclobutane, undergoes fluorination to introduce the fluorine atom.

  • Methylation: : The fluorinated cyclobutane is then methylated to introduce the methyl group.

  • Benzyl Esterification: : Finally, the carboxylic acid group is converted to a benzyl ester through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: : Substitution reactions can occur at the fluorine or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, other reduced derivatives

  • Substitution: : Fluorinated or methylated derivatives

Scientific Research Applications

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: is unique due to its fluorinated cyclobutane structure. Similar compounds include:

  • Benzyl cyclobutanecarboxylate: : Lacks the fluorine atom.

  • 3-fluoro-3-methylcyclobutanecarboxylate: : Lacks the benzyl group.

  • trans-Benzyl 3-methylcyclobutanecarboxylate: : Lacks the fluorine atom.

These compounds differ in their reactivity and biological activity, highlighting the uniqueness of This compound .

Properties

IUPAC Name

benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSABYXKKSYNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150547
Record name Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455037-44-1
Record name Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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